5-Bromo-2-fluoro-3-isopropoxybenzoic acid
Description
Significance of Halogenated and Alkoxy-Substituted Benzoic Acid Scaffolds in Advanced Organic Chemistry
The presence of both halogen and alkoxy groups on a benzoic acid framework creates a molecule with multifaceted chemical characteristics. These substituents are not merely passive additions; they actively modulate the electronic environment and spatial arrangement of the aromatic system, influencing its behavior in chemical reactions and biological interactions.
Halogens are pivotal in modern organic and medicinal chemistry. Fluorine, in particular, is widely used to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. chemicalbook.comyoutube.com Its high electronegativity can significantly alter the acidity or basicity of nearby functional groups, which in turn affects pharmacokinetic properties. chemicalbook.com While fluorine is small (van der Waals radius of 1.47 Å), its incorporation into an aromatic ring typically increases lipophilicity. preprints.org
Bromine, along with other larger halogens like chlorine and iodine, can participate in what is known as halogen bonding. This is a non-covalent interaction where the halogen acts as a Lewis acid, forming directed contacts with electron donors. wikipedia.org This interaction is increasingly recognized for its importance in molecular recognition and the binding of ligands to protein targets. Both fluorine and bromine are electron-withdrawing through induction but can donate electron density via resonance. As substituents on a benzene (B151609) ring, they are deactivating yet direct incoming electrophiles to the ortho and para positions. youtube.com
The isopropoxy group (-O-CH(CH₃)₂) influences the parent molecule in two primary ways: through electronic effects and steric hindrance. As an alkoxy group, it is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. youtube.com This activating effect directs new substituents to the ortho and para positions.
However, the branched and bulky nature of the isopropyl component introduces significant steric hindrance, particularly at the adjacent ortho positions. wikipedia.orgchegg.com This steric bulk can impede the approach of reagents, often leading to a preference for substitution at the less hindered para position over the electronically favored ortho positions. sigmaaldrich.com This interplay between activating electronic effects and directing steric effects provides a powerful tool for controlling the regioselectivity of synthetic transformations. wikipedia.org
Overview of Strategic Research Areas for Complex Benzoic Acid Derivatives
Complex benzoic acid derivatives are cornerstone molecules in several high-impact research areas. Their structural diversity makes them ideal candidates for developing new therapeutic agents and advanced materials.
In medicinal chemistry, the benzoic acid scaffold is present in a wide range of established drugs and is a key building block for new chemical entities. researchgate.netpreprints.org Research has demonstrated that substituted benzoic acids can act as potent and specific enzyme inhibitors. For example, various derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) for potential Alzheimer's disease treatment, carbonic anhydrases (CAs), and sirtuins. mdpi.comsigmaaldrich.com They are also investigated for their potential as anticancer and antimicrobial agents. preprints.orgcymitquimica.com
Beyond pharmaceuticals, these compounds are finding use in materials science. Certain benzoic acid derivatives have been shown to act as supramolecular gelators, capable of forming gels in organic solvents, which has potential applications in environmental remediation, such as treating oil spills. cymitquimica.com
Current Challenges and Opportunities in the Synthesis and Functionalization of Multi-Substituted Aromatic Acids
The synthesis of polysubstituted aromatic compounds like 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a significant challenge in organic chemistry. The primary difficulty lies in achieving the desired regiochemistry—installing multiple functional groups at specific positions on the aromatic ring without generating mixtures of isomers.
A major challenge arises from the competing directing effects of the substituents already present on the ring. acs.org In this specific molecule, the isopropoxy group is a strong ortho, para-director, as are the fluorine and bromine atoms. Conversely, the carboxylic acid group (or its ester precursor) is a meta-director. Planning a synthetic sequence requires careful consideration of the order of reactions to ensure the correct placement of each group. For instance, Friedel-Crafts reactions, a common method for adding alkyl or acyl groups, often fail on rings that are strongly deactivated by the presence of electron-withdrawing groups like a nitro or carboxyl group.
These challenges create opportunities for innovation in synthetic methodology. The steric hindrance of bulky groups like isopropoxy can be exploited to block certain positions and steer reagents to more accessible sites, enhancing selectivity. chegg.comsigmaaldrich.com Furthermore, when direct electrophilic substitution is problematic, chemists can turn to alternative strategies such as nucleophilic aromatic substitution, which is often facilitated by electron-withdrawing groups. The use of protecting groups is another key strategy, allowing chemists to temporarily mask a functional group's reactivity to prevent unwanted side reactions before deprotecting it later in the synthesis. The development of novel catalysts and reaction conditions that allow for mild and highly selective functionalization of complex aromatic systems remains a vibrant and important area of research.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSAXTVVLVMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid and Its Precursors
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections.
For 5-bromo-2-fluoro-3-isopropoxybenzoic acid, several key bonds can be disconnected to reveal potential synthetic pathways. The primary disconnections involve the carbon-halogen, carbon-oxygen, and carbon-carbon bonds associated with the functional groups on the benzene (B151609) ring.
C-O Disconnection (Ether bond): This is a common and reliable strategy, disconnecting the isopropoxy group. This suggests a Williamson ether synthesis as the final key step, identifying 5-bromo-2-fluoro-3-hydroxybenzoic acid as the immediate precursor.
C-Br Disconnection (Bromination): This disconnection points to an electrophilic aromatic bromination of a 2-fluoro-3-isopropoxybenzoic acid precursor. The success of this step is highly dependent on the directing effects of the existing fluorine, isopropoxy, and carboxylic acid groups.
C-COOH Disconnection (Carboxylation): This strategy involves the introduction of the carboxylic acid group onto a 1-bromo-5-fluoro-3-isopropoxybenzene ring. This can be achieved via methods such as Grignard reaction with carbon dioxide or lithiation followed by carboxylation.
C-F Disconnection (Fluorination): Disconnecting the fluorine atom suggests a precursor like 5-bromo-3-isopropoxy-2-aminobenzoic acid, which could be converted to the target compound via a Sandmeyer-type reaction or a Balz-Schiemann reaction.
These disconnection strategies are summarized in the table below.
| Disconnection Strategy | Bond Cleaved | Precursor Identified | Relevant Synthetic Reaction |
| Ether Synthesis | C(3)-O(isopropoxy) | 5-Bromo-2-fluoro-3-hydroxybenzoic acid | Williamson Ether Synthesis |
| Electrophilic Bromination | C(5)-Br | 2-Fluoro-3-isopropoxybenzoic acid | Aromatic Bromination |
| Carboxylation | C(1)-COOH | 1-Bromo-5-fluoro-3-isopropoxybenzene | Grignard/Organolithium Carboxylation |
| Fluorination | C(2)-F | 5-Bromo-2-amino-3-isopropoxybenzoic acid | Sandmeyer or Balz-Schiemann Reaction |
Direct Synthesis Approaches for this compound
Direct approaches involve building the molecule by sequentially adding functional groups to a simpler aromatic core. The regioselectivity of these additions is paramount.
Regioselective Bromination: Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov The position of bromination is dictated by the electronic properties of the substituents already on the ring. In a precursor like 2-fluoro-3-isopropoxybenzoic acid, the isopropoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the carboxylic acid is a meta-director. The combined directing effects would strongly favor bromination at the C-5 position, which is para to the activating isopropoxy group and meta to the carboxyl group. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild reaction conditions and high regioselectivity in many cases. nih.govresearchgate.net
Regioselective Fluorination: Introducing a fluorine atom onto a complex benzene ring can be challenging. One established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from a corresponding aniline (B41778). A related method involves the diazotization of an aminobenzoic acid precursor in the presence of hexafluorophosphoric acid. google.com For example, starting with a 2-amino-5-bromo-3-isopropoxybenzoic acid, diazotization followed by treatment with a fluoride (B91410) source could yield the target compound.
The Williamson ether synthesis is the most common and straightforward method for forming the aryl ether bond required for the isopropoxy group. This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the context of synthesizing this compound, a key intermediate would be 5-bromo-2-fluoro-3-hydroxybenzoic acid. The synthesis of a related compound, 2-fluoro-5-hydroxybenzoic acid, has been demonstrated from 5-bromo-2-fluorobenzoic acid. chemicalbook.com The phenolic hydroxyl group of this intermediate could then be deprotonated using a base like sodium hydride or potassium carbonate, followed by reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether linkage.
| Reaction Step | Reagents & Conditions | Function |
| Phenol Deprotonation | NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Generates a nucleophilic phenoxide ion |
| Nucleophilic Substitution | 2-bromopropane or 2-iodopropane, heat | Forms the C-O ether bond |
Multi-Step Convergent and Linear Synthesis Pathways
Both linear and convergent strategies can be devised to synthesize the target molecule.
A potential linear pathway could begin with a commercially available starting material like 2-fluoro-3-hydroxybenzoic acid. The synthetic sequence would be:
Etherification: Protection of the carboxylic acid (e.g., as a methyl ester), followed by Williamson ether synthesis with 2-bromopropane to form methyl 2-fluoro-3-isopropoxybenzoate.
Bromination: Regioselective bromination at the C-5 position using NBS to yield methyl 5-bromo-2-fluoro-3-isopropoxybenzoate. nih.govnih.gov
Hydrolysis: Saponification of the methyl ester to afford the final product, this compound.
A convergent approach , while often more efficient for larger molecules, is less common for a structure of this type. However, one could envision synthesizing a 1,5-dibromo-2-fluoro-3-isopropoxybenzene fragment and then selectively converting one of the bromine atoms into a carboxylic acid via a lithium-halogen exchange followed by carboxylation.
Modern synthetic methodologies, such as automated flow chemistry, are increasingly being used for multi-step syntheses. These systems allow for reactions to be linked in a continuous sequence, passing material through columns containing immobilized reagents or catalysts, which can improve efficiency and reduce the need for manual work-ups and purifications between steps. syrris.jp While specific application to this target is not documented, the principles are broadly applicable to the synthesis of complex small molecules.
Strategies Involving Sequential Halogenation and Alkoxy-Substitution
A foundational approach to synthesizing substituted benzoic acids involves the stepwise introduction of functional groups onto an aromatic ring. This includes electrophilic halogenation and nucleophilic alkoxy-substitution reactions.
The synthesis can commence from a benzoic acid derivative, where electrophilic bromination is a key step. The regioselectivity of this reaction is governed by the existing substituents on the ring. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved by first reacting 2-chlorobenzotrichloride with a brominating agent like bromine or N-bromosuccinimide, followed by hydrolysis to form the carboxylic acid. google.com A similar principle can be applied to a suitably substituted fluorinated benzoic acid precursor.
Another critical transformation is the introduction of the alkoxy group. This can be achieved through nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring or via transition-metal-catalyzed methods. In a related synthesis, 3-bromo-4-(3-chloropropoxy)benzoic acid was prepared, demonstrating the attachment of an alkoxy chain to a brominated benzoic acid structure. google.com The synthesis of alkoxybenzoic acids from their corresponding hydroxybenzoic acids or via nucleophilic substitution on dihalobenzenes are also established methods. google.com The order of these steps—halogenation and alkoxy-substitution—is crucial to achieving the desired substitution pattern. For example, the presence of an alkoxy group, which is an ortho-, para-director, would influence the position of subsequent electrophilic bromination. mdpi.com
A plausible sequence for the target molecule could involve starting with a fluorinated and hydroxylated benzoic acid ester. The hydroxyl group could be alkylated with an isopropyl halide to form the isopropoxy ether. Subsequent regioselective bromination, directed by the existing substituents, would install the bromine atom at the 5-position. Finally, hydrolysis of the ester would yield the target carboxylic acid. A patent for producing 2-halogenated benzoic acids highlights reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity. google.com
Coupling Reactions in the Construction of the Aromatic Core
Coupling reactions provide a powerful alternative to sequential substitution, allowing for the assembly of the complex aromatic core from smaller, pre-functionalized fragments. These reactions, typically catalyzed by transition metals like palladium, are fundamental in modern organic synthesis.
One prominent strategy is the Suzuki coupling reaction, which involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. For the synthesis of this compound, a key intermediate could be (5-bromo-2-fluoro-3-isopropoxyphenyl)boronic acid. bldpharm.com This boronic acid could, in principle, be coupled with a partner that introduces the carboxylic acid functionality, or the aromatic ring could be constructed by coupling even simpler building blocks. For instance, a di-halo-isopropoxybenzene derivative could undergo sequential coupling reactions to introduce the remaining substituents.
Diazo coupling reactions represent another classical method. These reactions involve the electrophilic substitution of activated benzene derivatives with diazonium salts, which are typically formed from anilines. libretexts.orglibretexts.org A synthetic route could be envisioned starting from a precursor like 2-methyl-3-amino-5-bromobenzoic acid methyl ester. This compound can be converted to a diazonium salt and subsequently transformed to introduce the fluorine atom via a Schiemann reaction or a related method using reagents like hexafluorophosphoric acid. google.com
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry offer more efficient, selective, and sustainable routes for preparing complex molecules like this compound. These innovations include novel catalytic systems and process technologies that overcome many limitations of traditional methods.
Transition-Metal-Catalyzed Approaches (e.g., C-H Functionalization, Cross-Coupling)
Transition-metal catalysis has revolutionized the synthesis of substituted aromatics. Beyond the cross-coupling reactions mentioned earlier, direct C-H bond functionalization (or activation) has emerged as a highly step-economic strategy. rsc.org This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. rsc.org
The carboxylate group of benzoic acid can act as a directing group, guiding a metal catalyst to activate a specific ortho-C-H bond. rsc.orgresearchgate.net Various metals, including palladium, rsc.orgnih.gov ruthenium, researchgate.net iridium, acs.orgacs.org and cobalt, nih.gov have been employed for this purpose. These catalysts can mediate a range of transformations, including:
C-H Arylation: Introducing aryl groups. rsc.org
C-H Olefination: Forming carbon-carbon double bonds. nih.gov
C-H Alkylation: Attaching alkyl groups. nih.gov
C-H Chalcogenation: Introducing sulfur or selenium groups. researchgate.net
While many of these methods target the ortho-position, protocols for meta-C-H functionalization of benzoic acid derivatives are also being developed. nih.gov The application of these techniques could potentially simplify the synthesis of this compound by directly installing substituents onto a simpler benzoic acid core, thereby reducing the number of synthetic steps.
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Palladium (Pd) | ortho-Arylation, Olefination, Lactonization | Versatile catalyst for C-C and C-O bond formation at ortho and benzylic positions. | rsc.orgnih.gov |
| Ruthenium (Ru) | ortho-Arylation, Hydroarylation, Chalcogenation | Effective for C-H arylation and can use the carboxylate as a traceless directing group. | researchgate.net |
| Iridium (Ir) | C-H Activation/Annulation | Catalyzes C-H activation followed by insertion of other molecules like benzoquinone. | acs.orgacs.org |
| Cobalt (Co) | Coupling with Alkynes/Styrenes | A first-row transition metal for carboxylate-directed C-H functionalization. | nih.gov |
Microwave-Assisted Synthesis and Flow Chemistry Applications
Modern process technologies like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, and better scalability. amf.ch
Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly. ijprdjournal.com This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. ijprdjournal.comrasayanjournal.co.in This technology has been successfully applied to various reactions relevant to benzoic acid synthesis, such as:
Esterification: A mixture of benzoic acid and an alcohol can be rapidly converted to its ester in the presence of an acid catalyst under microwave irradiation. rasayanjournal.co.inmdpi.com
Hydrolysis: The hydrolysis of amides (like benzanilide) or nitriles to form benzoic acid can be completed in minutes instead of hours. rasayanjournal.co.inajrconline.org
Coupling Reactions: N,N'-dicyclohexyl carbodiimide (B86325) (DCC) coupling to form amides from benzoic acids and amino acid esters has been shown to be more efficient with microwave assistance. nih.gov
Flow chemistry involves continuously pumping reactants through a reactor, offering precise control over reaction parameters like temperature, pressure, and mixing. amf.chamt.uk This methodology is particularly advantageous for handling hazardous reagents and highly exothermic reactions, such as nitrations and halogenations, in a much safer manner. amt.uk The small reactor volumes and excellent heat transfer mitigate risks associated with overheating and dangerous buildups of reactive intermediates. nih.gov Flow systems can also be "telescoped," where the product of one reaction is directly fed into the next reactor without isolation, streamlining multi-step syntheses. mdpi.com These features make flow chemistry a powerful tool for the efficient and safe production of complex pharmaceutical intermediates like this compound. nih.gov
Green Chemistry Considerations in Synthetic Design and Execution
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com This is increasingly important in the synthesis of fine chemicals and pharmaceuticals.
Key green chemistry strategies applicable to the synthesis of substituted benzoic acids include:
Use of Safer Reagents: Replacing hazardous oxidants like potassium permanganate (B83412) or chromium-based reagents with environmentally benign alternatives such as hydrogen peroxide (H₂O₂) is a significant improvement. google.com The aerobic auto-oxidation of benzaldehyde (B42025) to benzoic acid, using O₂ as the terminal oxidant, is another green approach. rsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation is a prime example of an atom-economical process.
Use of Renewable Feedstocks: Developing synthetic routes from biomass-derived materials instead of petroleum-based feedstocks is a long-term goal for sustainability. For example, direct synthetic routes to benzoic acid from glucose-derived materials have been explored. escholarship.org
Energy Efficiency: Employing methods like microwave synthesis can reduce energy consumption due to significantly shorter reaction times. ijprdjournal.com
A major focus of green chemistry is minimizing or eliminating the use of volatile and often toxic organic solvents.
Solvent-free (neat) synthesis involves running reactions without any solvent. An effective, solvent-free method for the oxidation of benzyl (B1604629) alcohols to their corresponding benzoic acids has been developed using a TBHP/oxone catalyst system. researchgate.net
Aqueous medium protocols utilize water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. Benzoic acid itself can be purified effectively by recrystallization from water, taking advantage of its differential solubility at hot and cold temperatures, which avoids the need for organic solvents in the final purification step. wikipedia.org Furthermore, reactions such as the bromination of activated benzoic acids have been successfully carried out in aqueous base solutions.
Adopting these green chemistry principles can lead to more sustainable, safer, and cost-effective manufacturing processes for this compound and other valuable chemical compounds. rsc.orgnih.gov
Catalytic Systems for Enhanced Efficiency and Reduced Waste
The synthesis of this compound and its precursors has benefited significantly from the development of advanced catalytic systems. These catalysts play a crucial role in enhancing reaction efficiency, improving product yields, and minimizing the generation of chemical waste, aligning with the principles of green chemistry. numberanalytics.com Research in this area has focused on the use of transition metal catalysts, particularly copper and palladium, for key synthetic steps such as etherification and carbon-carbon bond formation.
A plausible and efficient synthetic pathway to this compound involves the initial synthesis of a hydroxylated precursor, such as 3-bromo-5-fluoro-2-hydroxybenzoic acid, followed by a catalytic etherification step to introduce the isopropoxy group. The synthesis of related fluorinated and brominated benzoic acids often employs catalytic methods to ensure high selectivity and yield. nih.gov For instance, the synthesis of 5-bromo-2-chlorobenzoic acid, a structurally similar compound, has been achieved with high yield (>95%) and purity (80-92%) using a one-pot method with a catalyst, which also features minimal waste emission. researchgate.net
Copper-Catalyzed Etherification:
The Ullmann condensation, a classic copper-catalyzed reaction, provides a foundational method for the formation of aryl ethers from aryl halides and alcohols. rsc.org While traditionally requiring harsh conditions, modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. For the isopropoxylation of a precursor like 3-bromo-5-fluoro-2-hydroxybenzoic acid, a copper catalyst in conjunction with a suitable base can facilitate the reaction with isopropanol (B130326) or an isopropyl halide.
The choice of catalyst, ligand, and reaction conditions is critical for maximizing yield and minimizing byproducts. For example, in the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid, a copper(II) bromide catalyst with a chiral diamine ligand in water under reflux has been reported to give an 87% yield. chemicalbook.com This demonstrates the potential for high efficiency using copper catalysis in aqueous media, a significant step towards waste reduction by avoiding volatile organic solvents.
Below is a hypothetical data table illustrating the optimization of a copper-catalyzed isopropoxylation of a model substrate, 3-bromo-5-fluoro-2-hydroxybenzoic acid, based on typical parameters for Ullmann-type reactions.
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 45 |
| 2 | CuI (10) | L-proline (20) | K₂CO₃ | DMF | 120 | 75 |
| 3 | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | Cu₂O (5) | None | K₃PO₄ | Toluene | 110 | 60 |
This table is illustrative and based on general principles of Ullmann ether synthesis; specific experimental data for the target compound is not publicly available.
Palladium-Catalyzed Cross-Coupling:
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and etherification, represent a powerful and versatile alternative for forming carbon-heteroatom bonds. wiley.comberkeley.edu These reactions often proceed under milder conditions and with lower catalyst loadings compared to traditional copper-catalyzed methods, contributing to both enhanced efficiency and reduced waste. The use of specialized phosphine (B1218219) ligands is key to the success of these transformations, allowing for the coupling of a wide range of substrates with high selectivity.
In the context of synthesizing this compound, a palladium-catalyzed etherification of 3-bromo-5-fluoro-2-hydroxybenzoic acid with isopropanol would be a viable and efficient route. The selection of the palladium precursor and the phosphine ligand is crucial for achieving high yields and turnover numbers.
The following interactive table presents a hypothetical screening of palladium catalysts and ligands for the isopropoxylation of 3-bromo-5-fluoro-2-hydroxybenzoic acid, reflecting common practices in process development for pharmaceutical intermediates. numberanalytics.com
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 90 | 88 |
| 4 | PdCl₂(dppf) (3) | None | NaH | THF | 70 | 55 |
This table is illustrative and based on general principles of Buchwald-Hartwig etherification; specific experimental data for the target compound is not publicly available.
The drive for more sustainable pharmaceutical manufacturing has led to the exploration of catalytic systems that not only improve yield but also reduce the environmental impact of chemical processes. numberanalytics.com This includes the use of more benign solvents, lower catalyst loadings, and the development of recyclable catalytic systems. While specific data for the catalytic synthesis of this compound is not extensively published, the principles derived from the synthesis of related functionalized benzoic acids strongly suggest that modern copper and palladium catalysis offer the most efficient and least wasteful routes to this compound. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Reactivity Profiles of Halogenated Benzoic Acids
The chemical reactivity of halogenated benzoic acids is a product of the combined inductive and resonance effects of the substituents on the aromatic ring. Halogens are deactivating due to their strong inductive electron withdrawal, which reduces the electron density of the benzene (B151609) ring and makes it less susceptible to electrophilic attack compared to benzene itself. mdpi.comlibretexts.org However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions.
The carboxylic acid group is a deactivating, meta-directing group. quora.combritannica.com Its electron-withdrawing nature, both by induction and resonance, strongly reduces the ring's reactivity towards electrophiles. quora.comnumberanalytics.com In contrast, alkoxy groups like isopropoxy are strongly activating and ortho-, para-directing due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive withdrawal. numberanalytics.com In 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, these competing effects create a nuanced reactivity profile that dictates the feasibility and outcome of various chemical transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) on the this compound ring is complex due to the presence of multiple substituents with conflicting directing effects. The outcome of an EAS reaction depends on the synergistic and antagonistic interplay of these groups and the reaction conditions. numberanalytics.com
The directing influences of the substituents are as follows:
-COOH (at C1): Strongly deactivating and meta-directing to positions 3 and 5. britannica.com
-F (at C2): Deactivating but ortho-, para-directing to positions 1, 3, and 5. mdpi.com
-O-iPr (at C3): Strongly activating and ortho-, para-directing to positions 2, 4, and 6.
-Br (at C5): Deactivating but ortho-, para-directing to positions 1, 2, 4, and 6. mdpi.com
The isopropoxy group is the most powerful activating group, making the ring more reactive than if it were absent and strongly directing incoming electrophiles to its ortho (positions 2, 4) and para (position 6) positions. numberanalytics.com The carboxylic acid group strongly deactivates the ring. quora.com The halogens also deactivate the ring, but less so than the nitro group, for example. libretexts.org
Considering the available positions on the ring (C4 and C6 are unsubstituted), the directing effects can be summarized:
Position 4: Activated by the ortho-isopropoxy and ortho-bromo groups. Deactivated by the meta-fluoro and meta-carboxyl groups.
Position 6: Activated by the para-isopropoxy and ortho-bromo groups. Deactivated by the meta-fluoro and meta-carboxyl groups.
The powerful activating and ortho, para-directing effect of the isopropoxy group is the dominant factor. Therefore, electrophilic substitution is most likely to occur at position 4 or 6. Steric hindrance from the adjacent bulky isopropoxy group might slightly disfavor substitution at position 4 compared to position 6. However, the combined ortho-directing effect from both the isopropoxy and bromo substituents would strongly favor position 4. Nitration of similar substituted benzoic acids often results in a mixture of isomers, with the precise ratio depending on the specific conditions and the balance of electronic and steric factors. mdpi.comlibretexts.org
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOH | C1 | Deactivating | Meta (to C3, C5) |
| -F | C2 | Deactivating | Ortho, Para (to C1, C3, C5) |
| -O-iPr | C3 | Activating | Ortho, Para (to C2, C4, C6) |
| -Br | C5 | Deactivating | Ortho, Para (to C1, C2, C4, C6) |
Nucleophilic Aromatic Substitution (S_NAr) Reactions and Pathways
Nucleophilic aromatic substitution (S_NAr) is a plausible reaction pathway for this compound, contrasting with the more common electrophilic substitutions. S_NAr reactions require two key features on the aromatic ring: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgorgosolver.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step in the addition-elimination mechanism. libretexts.orgyoutube.com
In the target molecule, both fluorine and bromine atoms can act as leaving groups. The reactivity order for halogens as leaving groups in S_NAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic, rather than the expulsion of the leaving group. youtube.com
Fluorine as Leaving Group (at C2): The fluorine atom is ortho to the electron-withdrawing carboxylic acid group and para to the electron-withdrawing bromine atom. Both of these placements are ideal for stabilizing the Meisenheimer complex through resonance and induction. libretexts.org
Bromine as Leaving Group (at C5): The bromine atom is meta to the carboxylic acid group, which offers no resonance stabilization for the intermediate. libretexts.org It is para to the fluorine atom. While fluorine is electron-withdrawing, the lack of stabilization from the powerful carboxyl group makes S_NAr at this position less favorable than at C2.
Therefore, nucleophilic aromatic substitution is most likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) would be expected to yield 5-bromo-2-methoxy-3-isopropoxybenzoic acid. The presence of multiple electron-withdrawing groups (carboxyl, bromo, fluoro) activates the ring for this type of transformation. orgosolver.com
Functional Group Transformations and Derivatization Strategies
The multiple functional groups on this compound allow for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for chemical modification. Direct nucleophilic acyl substitution is often difficult because the hydroxyl group is a poor leaving group. libretexts.orgmsu.edu Therefore, the carboxyl group is typically activated first. Common transformations include:
Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (Fischer esterification) yields the corresponding ester. numberanalytics.commsu.edu For example, reacting the parent acid with methanol (B129727) and sulfuric acid would produce methyl 5-bromo-2-fluoro-3-isopropoxybenzoate.
Amide Formation: Conversion to an amide can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with an amine to form the desired amide. Alternatively, direct coupling with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common method. libretexts.orgrsc.org
Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, must be planned carefully as LiAlH₄ can also potentially react with the aryl halides.
Table 2: Potential Derivatization Reactions of the Carboxylic Acid Group
| Reagent(s) | Product Type | Example Product Name |
| R'OH, H⁺ (e.g., CH₃OH, H₂SO₄) | Ester | Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate |
| 1. SOCl₂ 2. R'R''NH | Amide | N-Alkyl/Aryl-5-bromo-2-fluoro-3-isopropoxybenzamide |
| LiAlH₄, then H₃O⁺ | Primary Alcohol | (5-Bromo-2-fluoro-3-isopropoxyphenyl)methanol |
Transformations Involving the Bromine and Fluorine Substituents
The carbon-halogen bonds provide key opportunities for modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution as previously discussed (Section 3.1.2).
Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This difference in reactivity allows for selective functionalization at the C5 position. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would selectively replace the bromine atom, leaving the fluorine and other functional groups intact, to form a biaryl compound.
Grignard/Organolithium Formation: The bromine atom can be converted into an organometallic reagent by reaction with magnesium (to form a Grignard reagent) or an alkyllithium reagent (via lithium-halogen exchange). These reactive intermediates can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position. This approach must consider the presence of the acidic proton of the carboxylic acid, which would need to be protected or accounted for with excess organometallic reagent.
Reactivity of the Isopropoxy Group
The isopropoxy group, an alkyl aryl ether, is generally one of the most chemically stable functional groups on the molecule under typical synthetic conditions. Its primary mode of reactivity is ether cleavage. This reaction requires harsh conditions, typically treatment with a very strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures.
Under such conditions, the ether oxygen is protonated, followed by nucleophilic attack by a halide ion (Br⁻ or I⁻) on the isopropyl group via an S_N1 or S_N2 mechanism, leading to the formation of a phenol (B47542) (5-bromo-2-fluoro-3-hydroxybenzoic acid) and 2-bromopropane (B125204) or 2-iodopropane. Given the presence of other sensitive groups, this transformation would likely affect other parts of the molecule and thus requires careful consideration of reaction conditions and potential side reactions. The isopropoxy group also plays a significant structural role, capable of acting as a hydrogen bond acceptor, which can influence the molecule's conformation and intermolecular interactions. mdpi.com
Reaction Mechanisms and Kinetics
No specific key reactions involving this compound have been detailed in the available literature. For analogous aryl bromides, common reactions include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. google.comwikipedia.org The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org However, the specific intermediates, transition states, and the influence of the fluoro and isopropoxy substituents on the reaction pathway for this compound have not been elucidated.
Another potential reaction for related amino-substituted precursors is the Sandmeyer reaction to introduce the bromo or fluoro group. This typically involves the diazotization of an aniline (B41778) derivative, followed by reaction with a copper(I) halide. google.comresearchgate.net Again, the specific mechanistic details for a precursor to this compound are not available.
A kinetic isotope effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction by observing the change in reaction rate when an atom is replaced with its heavier isotope. There are no published kinetic isotope effect studies specifically for reactions involving this compound. Such studies on analogous systems, for instance in the Suzuki-Miyaura reaction of other aryl bromides, have been used to probe the oxidative addition step. google.com A significant 13C KIE at the carbon-bromine bond can indicate that the cleavage of this bond is part of the rate-determining step. google.com Without experimental data for the target compound, any discussion on its rate-determining steps would be purely speculative.
The efficiency and selectivity of reactions involving aryl halides are often highly dependent on the choice of catalyst and additives. For instance, in Suzuki-Miyaura couplings, the palladium catalyst, the phosphine (B1218219) ligand, and the base used can significantly impact the reaction outcome. google.comwikipedia.org Similarly, in Sandmeyer-type reactions, the specific copper salt and reaction conditions are crucial. google.com While patents describe the use of various catalysts like iron salts for bromination and copper salts for diazotization in the synthesis of similar molecules, no specific data is available for this compound. google.comgoogle.com The electronic and steric effects of the fluoro, isopropoxy, and carboxylic acid groups on this specific molecule would likely necessitate tailored catalyst systems to achieve high efficiency and selectivity in its chemical transformations, but these have not been reported.
Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals and for understanding the molecule's stereochemistry.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the isopropoxy group protons, and the carboxylic acid proton. The aromatic region would likely show two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromine, fluorine, isopropoxy, and carboxylic acid substituents. The isopropoxy group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would show ten distinct signals, corresponding to the six carbons of the benzene ring, the carboxyl carbon, and the three carbons of the isopropoxy group. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool. It would show a single resonance for the fluorine atom, and the coupling constants with neighboring protons (H-F coupling) would provide further structural confirmation.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Carboxylic Acid H | 12.0 - 13.0 | br s | - |
| Aromatic H | 7.5 - 7.8 | d | ~2-3 Hz (⁴JHF) |
| Aromatic H | 7.2 - 7.5 | d | ~2-3 Hz (⁴JHH) |
| Isopropoxy CH | 4.5 - 4.8 | sept | ~6 Hz |
| Isopropoxy CH₃ | 1.3 - 1.5 | d | ~6 Hz |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | 165 - 170 |
| Aromatic C-F | 155 - 160 (d, ¹JCF) |
| Aromatic C-O | 145 - 150 |
| Aromatic C-Br | 115 - 120 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-COOH | 125 - 135 |
| Isopropoxy CH | 70 - 75 |
| Isopropoxy CH₃ | 20 - 25 |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-F | -110 to -130 |
Note: The predicted data is based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. sdsu.eduyoutube.com A cross-peak between the two aromatic protons would confirm their proximity on the ring. sdsu.eduyoutube.com The septet of the isopropoxy CH would show a correlation with the doublet of the isopropoxy CH₃ groups, confirming the isopropoxy fragment. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.eduyoutube.comresearchgate.netyoutube.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the isopropoxy CH and CH₃ proton signals to their respective carbon signals. sdsu.eduyoutube.comresearchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (2-3 bonds). sdsu.eduyoutube.comresearchgate.netyoutube.com This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the neighboring quaternary carbons (e.g., C-Br, C-F, C-O, C-COOH). sdsu.eduyoutube.comresearchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is invaluable for determining the molecule's conformation. mdpi.comarxiv.orgmdpi.comchemrxiv.orgnih.gov A key application for this molecule would be to probe the orientation of the isopropoxy group relative to the benzene ring. mdpi.comarxiv.orgmdpi.comchemrxiv.orgnih.gov NOE correlations between the isopropoxy protons and the aromatic protons would indicate their spatial closeness, providing insights into the preferred rotational conformation of the isopropoxy group. mdpi.comarxiv.orgmdpi.comchemrxiv.orgnih.gov
The chemical shifts of the aromatic protons in this compound are significantly influenced by the diamagnetic ring current of the benzene ring. This effect generally deshields protons attached to the ring. The various substituents further modulate these chemical shifts through their inductive and mesomeric effects. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups would generally lead to a downfield shift of the aromatic proton signals, while the electron-donating isopropoxy group would have an opposing effect.
The magnitude of the coupling constants (J-values) provides valuable structural information. The ortho, meta, and para coupling constants between the aromatic protons are characteristic of their relative positions. Furthermore, the coupling between the fluorine atom and the neighboring protons (H-F coupling) is a key diagnostic feature. sfu.cachemicalbook.comrsc.org For instance, a ⁴J(H,F) coupling of around 2-3 Hz would be expected between the fluorine and the proton at the 6-position. sfu.cachemicalbook.comrsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
The IR and Raman spectra of this compound would exhibit several characteristic bands:
Aromatic C-H stretching : These vibrations are typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching : The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.
Carboxyl O-H stretching : This will appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding.
Carboxyl C=O stretching : A strong absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.
The presence of the halogen and ether functional groups will give rise to specific vibrational bands:
C-F stretching : A strong absorption band corresponding to the C-F stretch is expected in the range of 1100-1300 cm⁻¹.
C-Br stretching : The C-Br stretching vibration is typically found at lower frequencies, in the range of 500-650 cm⁻¹.
C-O ether stretching : The stretching vibration of the C-O bond in the isopropoxy group will likely appear as a strong band in the 1000-1250 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Isopropoxy | C-H bend | 1370 - 1390 |
| Aromatic | C-F stretch | 1100 - 1300 |
| Ether | C-O stretch | 1000 - 1250 |
| Aromatic | C-Br stretch | 500 - 650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C10H10BrFO3, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS measurements, where a high degree of mass accuracy (typically within a few parts per million) provides definitive confirmation of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule.
While specific experimental fragmentation data for this exact compound is not publicly available, the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on established principles of mass spectrometry. The molecular ion peak ([M]+• or [M-H]-) would be prominent. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the carboxylic acid group, and potentially cleavage of the bromine and fluorine atoms from the aromatic ring.
Table 1: Predicted Major Mass Fragments for this compound
| Fragment Ion | Predicted m/z (for 79Br) | Description |
| [M-CH(CH3)2]+ | 218.94 | Loss of the isopropyl group |
| [M-OCH(CH3)2]+ | 217.93 | Loss of the isopropoxy group |
| [M-COOH]+ | 231.98 | Loss of the carboxylic acid group |
| [M-Br]+ | 198.06 | Loss of the bromine atom |
| [C7H4FO2]+ | 149.02 | Benzoyl cation derivative |
Note: The m/z values are predicted and would require experimental verification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering insights into its conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. Although a specific crystal structure for this compound is not available in the public domain, we can infer its likely structural characteristics based on studies of related substituted benzoic acids. researchgate.netrsc.orgacs.org
The conformation of this compound would be determined by the torsion angles between the phenyl ring and its substituents, namely the carboxylic acid and the isopropoxy groups. The steric hindrance imposed by the ortho-fluoro and ortho-isopropoxy groups relative to the carboxylic acid will likely cause the carboxyl group to be twisted out of the plane of the benzene ring. Similarly, the isopropoxy group will adopt a conformation that minimizes steric clashes with the adjacent fluorine and bromine atoms. The precise torsion angles, such as C(2)-C(3)-O-C(isopropyl) and C(2)-C(1)-C(carboxyl)-O, would be quantified from the crystallographic data.
The crystal packing of this compound is expected to be governed by a combination of intermolecular forces:
Hydrogen Bonding: Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R22(8) ring motif. This is a very common and stabilizing interaction in the crystal structures of benzoic acid derivatives. rsc.orgmdpi.comnih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of an adjacent ring. The substitution pattern on the ring will influence the geometry and strength of these interactions.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including substituted benzoic acids. rsc.orgmdpi.comcore.ac.uk The different polymorphs of a compound can exhibit distinct physical properties. The specific substituents on the benzoic acid ring—bromo, fluoro, and isopropoxy—will influence the energetic landscape of crystallization and determine which polymorphic form is most stable under given conditions.
Crystal engineering principles can be applied to predict and control the crystallization outcome. researchgate.netrsc.org By understanding the interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, it is possible to design specific crystal packing arrangements. The study of fluorinated benzoic acids, for instance, has shown that fluorine substitution can significantly influence the crystal landscape. researchgate.netrsc.orgacs.org
Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of 5-bromo-2-fluoro-3-isopropoxybenzoic acid. These methods provide a robust framework for understanding the molecule's electronic structure and geometry.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule with a flexible isopropoxy group and a carboxylic acid group, multiple conformations are possible due to the rotation around single bonds.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | ~0 |
| C-Br | ~1.90 | - | - |
| C-F | ~1.35 | - | - |
| C-O (ether) | ~1.37 | - | - |
| C=O | ~1.21 | - | - |
| C-O (acid) | ~1.35 | - | - |
| O-H | ~0.97 | - | - |
| C-C-O (ether) | - | ~125 | - |
| O-C-C (isopropyl) | - | ~109 | - |
| C-C=O | - | ~123 | - |
| O=C-O | - | ~122 | - |
| C-O-H | - | ~106 | - |
Note: The values in this table are representative and based on DFT calculations for similarly substituted benzoic acids. Actual values for this compound would require specific calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For aromatic acids, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the electron-donating substituents, while the LUMO is often a π*-orbital, also delocalized over the aromatic system and the carboxyl group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In the MEP of this compound, negative potential (red and yellow regions) would be expected around the electronegative oxygen atoms of the carboxylic acid and isopropoxy groups, as well as the fluorine atom, indicating these as likely sites for electrophilic attack. nih.gov Positive potential (blue regions) would be concentrated around the acidic hydrogen of the carboxyl group, making it susceptible to nucleophilic attack.
Table 2: Calculated Electronic Properties for a Representative Substituted Benzoic Acid
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are typical for halogenated and alkoxy-substituted benzoic acids and serve as an estimate. Specific calculations are needed for precise values for the title compound.
Energetic Studies of Reaction Pathways and Transition States
Computational methods can be employed to study the energetics of potential reaction pathways involving this compound. This includes the calculation of activation energies and the identification of transition state structures for reactions such as esterification, amide formation, or nucleophilic aromatic substitution. While specific reaction pathway studies for this molecule were not found, research on similar benzoic acids often involves the investigation of the rotational barriers of the carboxyl group and other substituents. sigmaaldrich.comthermofisher.combldpharm.comresearchgate.net These studies provide insight into the energy required for conformational changes, which can be a critical factor in reaction mechanisms. For instance, the deprotonation of the carboxylic acid to form the benzoate (B1203000) anion can be modeled to determine the acidity (pKa) of the compound computationally.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a more dynamic context, often within a solvent environment. MD simulations provide a time-resolved trajectory of the molecule's motion, revealing the flexibility of the isopropoxy chain and the interactions of the entire molecule with surrounding solvent molecules.
By simulating the molecule in a solvent such as water or an organic solvent, the influence of the solvent on the conformational preferences and the stability of different conformers can be assessed. Solvation effects can significantly impact the molecule's behavior, for example, by stabilizing charge separation in the carboxylate form or by influencing the orientation of the substituent groups through hydrogen bonding or dipole-dipole interactions.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Excluding Biological Activity/Clinical Relevance)
While excluding biological activity, QSAR and cheminformatics approaches can be used to correlate the structural features of this compound with its physicochemical properties.
Derivation of Molecular Descriptors
A wide range of molecular descriptors can be calculated for this compound to quantify its structural, electronic, and topological features. These descriptors can then be used in QSAR models to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times.
Table 3: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value |
| Constitutional | Molecular Weight | 291.10 g/mol |
| Number of Heavy Atoms | 15 | |
| Number of Aromatic Rings | 1 | |
| Topological | Wiener Index | - |
| Balaban's J Index | - | |
| Geometrical | Molecular Surface Area | - |
| Molecular Volume | - | |
| Electronic | Dipole Moment | - |
| Polarizability | - |
Note: The values for topological, geometrical, and electronic descriptors require specific software for their calculation and are not provided here. The molecular weight is a fundamental constitutional descriptor.
These computational investigations, from quantum chemical calculations to molecular dynamics and QSAR, provide a comprehensive theoretical framework for understanding the chemical nature of this compound.
Correlation with Chemical Reactivity and Selectivity
For this compound, the distribution of these orbitals would be of particular interest. The electron-withdrawing effects of the fluorine and bromine atoms, along with the carboxylic acid group, would likely lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The isopropoxy group, being electron-donating, would influence the position of the HOMO.
To gain a more granular understanding of selectivity, chemists would calculate the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored in shades of red) are electron-rich and are the most likely sites for electrophilic attack. In contrast, regions with positive potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid and isopropoxy groups would be expected to be regions of high negative potential, while the hydrogen of the carboxylic acid and areas near the electron-withdrawing halogens would show positive potential.
Furthermore, Fukui functions and local softness indices would be calculated to predict regioselectivity in chemical reactions. These descriptors help to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This would be critical in predicting the outcomes of reactions such as further substitution on the aromatic ring.
While specific data is not available, a hypothetical reactivity analysis based on these computational methods would provide invaluable insights into how this compound behaves in chemical reactions, guiding synthetic efforts and helping to rationalize experimental observations.
Spectroscopic Property Prediction and Validation against Experimental Data
The prediction of spectroscopic properties through computational methods is a well-established practice that serves to validate experimental findings and aid in the structural elucidation of new compounds. For this compound, while specific published computational-experimental comparisons are absent, the theoretical framework for such an analysis is robust.
Theoretical NMR Chemical Shifts and Coupling Constants
Computational chemistry, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is highly effective in predicting Nuclear Magnetic Resonance (NMR) parameters. nih.gov The process would involve optimizing the geometry of this compound in a simulated solvent to mimic experimental conditions. Subsequently, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be calculated.
The predicted chemical shifts would then be compared to experimentally obtained spectra. A strong correlation between the calculated and observed values would provide high confidence in the structural assignment. Discrepancies, on the other hand, might suggest an incorrect structural assignment or the presence of conformational dynamics not fully captured by the computational model.
The electronic environment of each nucleus, dictated by the neighboring functional groups, determines its chemical shift. For this molecule, the calculations would be expected to reflect the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups, which would generally lead to downfield shifts for nearby ¹H and ¹³C nuclei. The ¹⁹F chemical shift is also highly sensitive to its electronic surroundings. nih.gov
Below is a hypothetical table illustrating how such predictive data would be presented. The values are for illustrative purposes only, as specific research data for this compound is not available.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (Aromatic) | 8.10 | Value |
| H (Isopropoxy CH) | 4.85 | Value |
| H (Isopropoxy CH₃) | 1.40 | Value |
| C (Carboxylic) | 168.0 | Value |
| C-Br | 115.0 | Value |
| C-F | 160.0 (with J-coupling) | Value |
| C-O (Isopropoxy) | 148.0 | Value |
| C (Isopropoxy CH) | 72.0 | Value |
| C (Isopropoxy CH₃) | 22.0 | Value |
Spin-spin coupling constants (J-values), particularly for ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F interactions, would also be calculated to provide further detail for structural confirmation.
Predicted Vibrational Frequencies and Intensities
Theoretical vibrational spectroscopy is another powerful tool for structural analysis. By performing a frequency calculation on the optimized geometry of this compound, a theoretical Infrared (IR) and Raman spectrum can be generated. These calculations yield the vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending, and rocking) and their corresponding intensities. nih.gov
These predicted frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity, leading to better agreement with experimental data. The comparison between the scaled theoretical spectrum and the experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the observed vibrational bands to their underlying molecular motions. nih.gov
Key vibrational modes for this molecule would include:
O-H stretch of the carboxylic acid, typically a broad band.
C=O stretch of the carboxylic acid, a strong, sharp band.
C-O stretches of the carboxylic acid and isopropoxy ether linkage.
Aromatic C-H and C=C stretches .
C-F and C-Br stretches , which are expected in the lower frequency region of the spectrum.
Isopropoxy C-H stretches and bends .
A table comparing predicted and experimental frequencies would be constructed for detailed analysis, as illustrated hypothetically below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3550 | 3400 | Value |
| C-H Stretch (Aromatic) | 3100 | 3050 | Value |
| C-H Stretch (Aliphatic) | 2980 | 2930 | Value |
| C=O Stretch (Carboxylic Acid) | 1750 | 1715 | Value |
| C=C Stretch (Aromatic) | 1600 | 1580 | Value |
| C-F Stretch | 1250 | 1230 | Value |
| C-Br Stretch | 680 | 670 | Value |
The successful correlation of these predicted spectroscopic data with experimental measurements would provide a comprehensive and validated understanding of the molecular structure of this compound.
Applications of 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid in Advanced Synthesis and Materials Science Non Clinical Focus
Use as a Building Block in Complex Organic Synthesis
The strategic placement of reactive and modifying groups on the benzene (B151609) ring of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid makes it an important intermediate in the construction of elaborate organic molecules.
Precursor for Advanced Aromatic Scaffolds and Heterocyclic Systems
The molecular framework of this compound is primed for the synthesis of more complex aromatic and heterocyclic structures. The bromine atom is a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building larger, poly-substituted aromatic systems.
Furthermore, the carboxylic acid and fluorine atom can participate in cyclization reactions to form heterocyclic systems. For instance, derivatives of brominated aromatic compounds are widely used in the synthesis of fused ring heterocycles like benzofurans. sciepub.com The presence of the ortho-fluoro substituent can influence the regioselectivity of these cyclization reactions and modify the electronic properties of the resulting heterocyclic product. The isopropoxy group provides steric hindrance and enhances solubility in organic solvents, facilitating its use in various reaction conditions. The transformation of this benzoic acid into related boronic acids, such as (5-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid, further expands its utility as a precursor in Suzuki coupling reactions to create bi-aryl structures, which are common motifs in functional materials. bldpharm.com
Interactive Table: Functional Groups and Their Synthetic Roles Click on a functional group to see its primary role in synthesis.
| Functional Group | Primary Synthetic Role | Potential Transformations |
| Carboxylic Acid | Enables amide bond formation, esterification, and can be reduced to an alcohol or converted to other functional groups. | Esterification (e.g., to Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate vwr.com), Amidation, Conversion to acyl chloride. |
| Bromo Atom | Serves as a handle for palladium-catalyzed cross-coupling reactions and lithiation. | Suzuki, Stille, Heck, Sonogashira couplings; Grignard formation; Nucleophilic aromatic substitution. |
| Fluoro Atom | Modulates the electronic properties (pKa, reactivity) of the ring and can act as a leaving group or directing group in certain reactions. | Influences regioselectivity in electrophilic substitution; can be displaced in nucleophilic aromatic substitution under harsh conditions. |
| Isopropoxy Group | Provides steric bulk, influences molecular packing, and improves solubility in organic solvents. | Generally stable, but can be cleaved to a hydroxyl group if required. |
Integration into Multi-Step Synthetic Sequences
This compound is frequently employed as a key intermediate within longer, multi-step synthetic pathways. Its derivatives are crucial for constructing molecules with precise substitution patterns that would be difficult to achieve otherwise. For example, the synthesis of complex pharmaceutical intermediates or materials science precursors often involves a sequence where the benzoic acid is first modified at the carboxyl group (e.g., esterification), followed by a cross-coupling reaction at the bromine site, and potentially further functionalization directed by the fluoro and isopropoxy groups.
The conversion of the parent acid to derivatives like 5-bromo-2-fluoro-1-iodo-3-isopropoxybenzene (B14022225) sigmaaldrich.com or (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane bldpharm.com highlights its role as a foundational scaffold. Each derivative is designed for a specific subsequent reaction, demonstrating the planned integration of this compound into a larger synthetic strategy. This step-wise approach allows for the controlled and sequential introduction of different functionalities, building molecular complexity methodically.
Role in Ligand Design for Catalysis (excluding specific catalytic performance data)
The structural features of this compound make it an attractive scaffold for the design of specialized ligands for metal catalysis. While the benzoic acid itself is not typically a ligand, it serves as a precursor for molecules that are. By modifying the carboxylic acid group, it can be converted into functionalities capable of coordinating with metal centers.
A common strategy involves converting the benzoic acid to a related aldehyde, such as 5-Bromo-3-fluorosalicylaldehyde, which is a close structural analog. ossila.com Such aldehydes are ideal starting materials for synthesizing Schiff base ligands. ossila.com These ligands, formed by the condensation of the aldehyde with a primary amine, can be bidentate or tetradentate and are capable of forming stable complexes with a variety of transition metals. ossila.com The presence of the fluoro and bromo substituents on the aromatic ring of the resulting ligand can be used to fine-tune the electronic properties of the metal center, influencing its reactivity and stability. The isopropoxy group provides steric bulk that can create a specific chiral pocket around the metal, which is a key principle in designing catalysts for asymmetric synthesis.
Potential in Materials Science and Polymer Chemistry (as a monomer or precursor)
The rigidity of the aromatic core combined with the specific electronic and steric properties imparted by its substituents gives this compound significant potential in the field of materials science.
Functionalization of Polymeric Materials
This compound can be used as a functionalizing agent for polymers. The carboxylic acid group provides a reactive site that can be used to graft the molecule onto polymer backbones containing complementary functional groups (e.g., hydroxyl or amine groups) via ester or amide linkages. This process imparts new properties to the base polymer. For example, attaching this molecule to a polymer surface could modify its hydrophobicity, refractive index, and thermal stability. The presence of the bromine atom on the grafted moiety offers a further site for post-polymerization modification, allowing for the attachment of other functional molecules through cross-coupling reactions.
Precursor for Advanced Functional Materials (e.g., liquid crystals, organic electronics)
This compound is a promising precursor for advanced functional materials due to its unique combination of properties. The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of liquid crystals. biointerfaceresearch.com The high electronegativity and small size of fluorine can introduce strong dipole moments and influence intermolecular interactions, which are critical for the formation of mesophases. biointerfaceresearch.com The rigid, substituted phenyl ring of the benzoic acid can act as a core mesogenic unit.
Furthermore, derivatives of this acid have potential in organic electronics. Schiff base complexes derived from structurally similar salicylaldehydes are investigated as dyes in Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The bromo- and fluoro-substituents can be used to tune the HOMO/LUMO energy levels of the material, a critical factor in designing efficient organic semiconductors. The bromine atom provides a convenient site for extending the conjugation of the system through cross-coupling, a common strategy for developing new materials for organic field-effect transistors (OFETs) and photovoltaics. ossila.com
Future Research Directions and Unaddressed Scientific Questions for 5 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of polysubstituted aromatic compounds like 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a primary objective for contemporary organic chemists. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic approaches likely rely on multi-step sequences involving classical electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. These methods can sometimes suffer from limitations such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and the generation of significant waste.
A promising area of investigation is the application of late-stage functionalization techniques. diva-portal.orgnih.gov Catalytic C-H activation, for instance, offers a more atom-economical and direct approach to introduce the bromo, fluoro, or isopropoxy groups onto a pre-existing benzoic acid scaffold. researchgate.net Research in this direction could focus on identifying suitable catalysts, such as those based on palladium, rhodium, or iridium, that can selectively functionalize the desired positions on the aromatic ring with high regioselectivity. diva-portal.org
Furthermore, exploring flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. numberanalytics.com Continuous flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing the risks associated with handling reactive intermediates.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Classical Multi-Step Synthesis | Well-established reactions | Harsh conditions, waste generation, lower atom economy |
| Late-Stage C-H Functionalization diva-portal.orgresearchgate.net | High atom economy, direct functionalization | Catalyst development, regioselectivity control |
In-Depth Mechanistic Studies of Under-explored Reactions
The unique substitution pattern of this compound, featuring both electron-withdrawing (bromo and fluoro) and electron-donating (isopropoxy) groups, along with a carboxylic acid moiety, suggests a rich and complex reactivity profile. While its participation in standard reactions of benzoic acids and aryl halides can be predicted, detailed mechanistic studies of under-explored transformations are warranted.
For example, the interplay between the different substituents during electrophilic and nucleophilic aromatic substitution reactions could lead to unexpected regiochemical outcomes. Mechanistic investigations, employing techniques such as kinetic studies, isotopic labeling, and computational analysis, could provide valuable insights into the electronic and steric effects governing its reactivity. researchgate.netmdpi.com
A particularly interesting area for mechanistic study would be its behavior in transition-metal-catalyzed cross-coupling reactions. The presence of both a bromine and a fluorine atom offers the potential for selective activation of one C-X bond over the other. Understanding the factors that control this selectivity (e.g., catalyst, ligands, reaction conditions) would significantly enhance its synthetic utility.
Exploration of Stereoselective Syntheses and Chiral Applications
For instance, the development of enantioselective methods for reactions at the benzylic position of the isopropyl group, or the stereoselective introduction of chiral substituents via reactions of the carboxylic acid group, could lead to novel chiral building blocks. rsc.orgbeilstein-journals.org The field of asymmetric catalysis has made significant strides, and applying these advanced techniques to derivatives of this benzoic acid could be a fruitful area of research. nih.gov
Furthermore, the potential of this compound as a chiral derivatizing agent or as a ligand in asymmetric catalysis remains unexplored. The synthesis of chiral derivatives and the evaluation of their performance in stereoselective transformations could unveil new applications in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of molecules. bohrium.comacs.org For this compound, advanced computational modeling can provide significant insights where experimental data is lacking.
Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). nih.gov Such calculations can also be used to investigate the mechanisms of its reactions, including transition state structures and activation energies, thereby guiding the design of more efficient synthetic routes. mdpi.com
Molecular dynamics simulations could be used to study its interactions with solvents and other molecules, providing insights into its solubility and potential for self-assembly. ucl.ac.uk Furthermore, computational methods can be used to predict the potential biological activity of derivatives of this compound by simulating their interactions with biological targets, thus opening avenues for its application in medicinal chemistry.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Application for this compound |
|---|---|
| Density Functional Theory (DFT) nih.gov | Prediction of molecular structure, spectroscopic properties, and reaction mechanisms. |
| Molecular Dynamics (MD) Simulations ucl.ac.uk | Study of solvation, self-assembly, and interactions with biological molecules. |
Unlocking New Applications Beyond Current Synthetic Utility
While this compound is likely utilized as an intermediate in the synthesis of more complex molecules, its intrinsic properties might lend themselves to direct applications. The presence of fluorine is known to enhance properties such as metabolic stability and binding affinity in drug molecules. cas.cn
Future research could focus on exploring the potential of this compound and its simple derivatives in medicinal chemistry. beilstein-journals.org Screening for biological activity against various targets could reveal unexpected therapeutic potential. The combination of bromine, fluorine, and an isopropoxy group on a benzoic acid core creates a unique chemical space that may lead to novel interactions with biological macromolecules.
Beyond pharmaceuticals, the unique substitution pattern could be of interest in materials science. Fluorinated aromatic compounds can exhibit interesting liquid crystalline or electronic properties. Investigating the potential of this compound and its polymers in the development of new materials is a largely unexplored but potentially rewarding research direction.
Q & A
Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?
- Methodological Answer : The bromine atom enables cross-coupling (e.g., Buchwald-Hartwig amination) to introduce heterocycles. For example, 5-Bromo-2-fluoropyridine-3-boronic acid (CAS 766-11-0) is used in Suzuki reactions to build biphenyl scaffolds. Functional group compatibility (e.g., carboxylic acid protection) is critical during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
